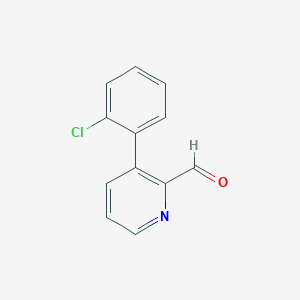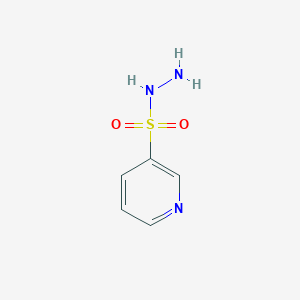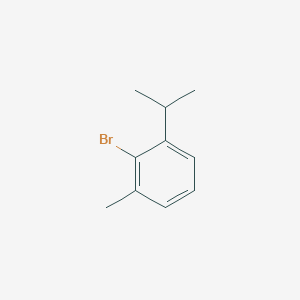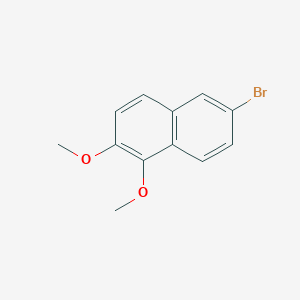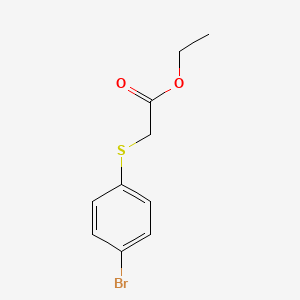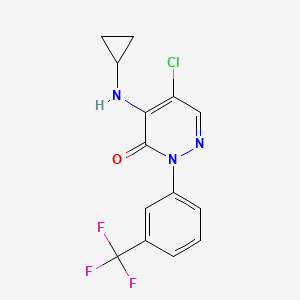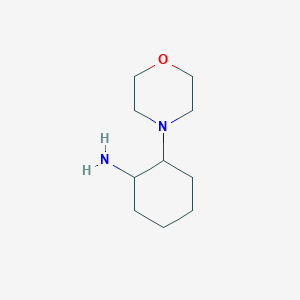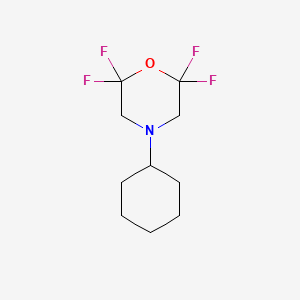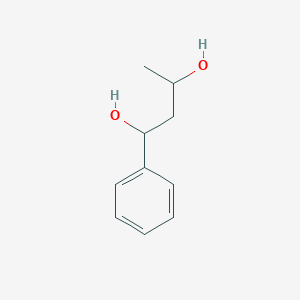
1-Phenylbutane-1,3-diol
Übersicht
Beschreibung
1-Phenylbutane-1,3-diol, also known as 1-phenyl-1,3-butanediol , is a chemical compound with the molecular formula C10H14O2 . It falls under the category of diols, which are compounds containing two hydroxyl (OH) groups. The phenyl group (C6H5) is attached to the butane backbone, resulting in its unique structure .
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate ketone or aldehyde with a Grignard reagent derived from phenylmagnesium bromide. The Grignard reaction facilitates the addition of the phenyl group to the carbonyl carbon, followed by reduction of the resulting intermediate to yield the diol .
Molecular Structure Analysis
This compound exhibits a linear structure with a central butane chain (CH3CH2CH(OH)CH2OH) and a phenyl group attached to one of the carbon atoms. The hydroxyl groups are located at positions 1 and 3 along the butane backbone :
Wissenschaftliche Forschungsanwendungen
Antifungal Activities
1-Phenylbutane-1,3-diol and its derivatives have been evaluated for their potential as antifungal agents. Research has shown that specific compounds with the 1,3-diol moiety exhibit in vitro antifungal activities against several fungal species like Gibberella zeae, Botrytis cinerea, Alternaria alternata, and Sclerotinia sclerotiorum (Jiao, Cao, & Zhao, 2012).
Catalysis and Ligand Application
This compound has been involved in studies focusing on its use as a ligand in catalytic processes. For instance, certain 1,3-dicarbonyl compounds, including derivatives of this compound, have been found to be effective, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui, Li, Liu, & Guo, 2007).
Synthesis of Metal Complexes
The compound has been used in the synthesis and characterization of metal complexes. These complexes, involving this compound derivatives, have been studied for their antibacterial and antioxidant properties, as well as their potential as DPPH radical scavengers (Ejidike & Ajibade, 2015).
Role in Organic Synthesis
This compound is instrumental in asymmetric organic synthesis. Tartrate-derived compounds related to this compound have been used extensively as protecting groups for boronic acids, facilitating access to various pure organoboron reagents and intermediates (Berg, Eichenauer, & Pietruszka, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylbutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZWFQTOYXFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




